molecular formula C16H19NO2S B2784297 2-(benzylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide CAS No. 1798486-29-9

2-(benzylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide

Cat. No. B2784297
CAS RN: 1798486-29-9
M. Wt: 289.39
InChI Key: NDKSPAXKJHQHQB-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BFA, and it is a derivative of the natural compound, thiolactomycin. BFA has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Crystal Structure Analysis

Research on related compounds, like 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide, has provided insights into molecular structure through crystallography. These studies reveal the geometric orientations and hydrogen bonding patterns that are crucial for understanding molecular interactions and stability (Subhadramma et al., 2015).

Synthetic Applications in Organic Chemistry

In another study, furan-2-yl(phenyl)methanol derivatives were transformed into 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives using aza-Piancatelli rearrangement, showcasing a method for generating complex heterocyclic systems with potential applications in medicinal chemistry and materials science (Reddy et al., 2012).

Anticancer Activity

The anticancer activity of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives has been investigated, demonstrating how modifications to the furan moiety can influence cytotoxic effects against certain leukemia cell lines. This research highlights the therapeutic potential of furan-based compounds in the development of new anticancer agents (Horishny et al., 2021).

Novel Synthesis Routes

Studies on the synthesis of furan-2-ylacetamides present innovative methods for creating furan derivatives through palladium-catalyzed processes. These synthetic approaches offer efficient routes to compounds that may serve as key intermediates in pharmaceutical and material science research (Gabriele et al., 2006).

properties

IUPAC Name

2-benzylsulfanyl-N-[1-(furan-3-yl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-13(9-15-7-8-19-10-15)17-16(18)12-20-11-14-5-3-2-4-6-14/h2-8,10,13H,9,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKSPAXKJHQHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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